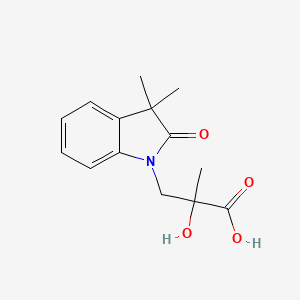
3-(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole derivatives have a wide range of applications in medicinal chemistry and drug discovery due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, followed by various functional group transformations. The exact synthetic route would depend on the specific substituents and their positions on the indole ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, along with the various substituents attached to it. The exact structure would depend on the positions and types of these substituents .Chemical Reactions Analysis
Indole and its derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the indole ring and the specific substituents attached to it. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Thermal Properties
- A study focused on synthesizing azo-Schiff base compounds from m-hydroxy benzoic acid and related components, exploring their thermal properties and biological activity against various bacterial species (Al‐Hamdani et al., 2016).
Reaction Features with Acetone and p-Toluidine
- Research on three-component reactions involving 3,4-dihydroxy-6-oxo-2,4-alkadienoic acids with acetone and p-toluidine revealed the formation of regioisomeric esters with complex structures (Mukovoz et al., 2015).
Inhibition of Tyrosine Kinase Activity
- A study demonstrated that a series of 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and related compounds could inhibit the tyrosine kinase activity of the epidermal growth factor receptor, showing potential for cancer treatment (Thompson et al., 1993).
Antiviral Activity
- Research into substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives revealed their potential in inhibiting certain viruses, including influenza and hepatitis C virus (Ivashchenko et al., 2014).
Acid-Catalyzed Rearrangements
- A study on the acid-catalyzed rearrangements in arylimino indoline series, involving compounds like 1,2-dihydro-2-phenyl-2-(indol-3-yl-derivatives)-3-phenylimino-3H-indole, provided insights into complex chemical processes and structural transformations (Cardillo et al., 1992).
Synthesis of New Compounds
- The synthesis of 1-Hydroxypropylidenebisphosphonic acid with naphthyridinone substituent indicated advancements in the creation of novel chemical compounds with potential applications in various fields (Bodrin et al., 2018).
Synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides
- Investigations into the synthesis of new derivatives of 2,3-dimethylindole revealed potential biological activities, showcasing the versatility of these compounds in scientific research (Avdeenko et al., 2020).
Progesterone Receptor Modulators
- Research on 3,3-dialkyl-5-aryloxindole series of progesterone receptor modulators highlighted their potential use in female healthcare, demonstrating the importance of the size of the 3,3-dialkyl substituent in controlling functional response (Fensome et al., 2008).
Reactions with Trifluoroacetic Anhydride
- Studies on the reactions of certain indole-derived acids with trifluoroacetic anhydride provided insights into the formation of various novel compounds, indicating the potential for further exploration in synthetic chemistry (Bailey et al., 1983, 1984).
Synthesis of Spiro Compounds
- Research into the synthesis of new spiro compounds containing a carbamate group revealed the formation of various novel compounds, expanding the scope of synthetic chemistry and its applications (Velikorodov et al., 2010).
Light-Induced Dehydrodimerization
- A study on the light-induced dehydrodimerization of 3-hydroxypyrroles showcased the potential of light as a tool in chemical synthesis, leading to the formation of unique dimeric structures (Ghaffari-Tabrizi et al., 1984).
Structural Studies of Spiropyrans
- The structural characterization of photochromism compounds such as spiropyrans provided insights into their behavior in different forms, contributing to the understanding of photochromic materials (Zou et al., 2004).
Synthesis of Polysubstituted Imidazole and Pyrrole Derivatives
- An efficient synthesis method for polysubstituted imidazole and pyrrole derivatives was developed, demonstrating the advancement in the field of heterocyclic chemistry (Dai et al., 2016).
Anti-inflammatory Constituents from Melicope semecarpifolia
- A study identified anti-inflammatory constituents from Melicope semecarpifolia, including new benzoic acid derivatives and acetophenones, contributing to the field of natural product chemistry (Chen et al., 2008).
Oligomerization of Indole-3-carbinol in Acidic Media
- Research on the oligomerization of indole-3-carbinol in acidic media highlighted the formation of complex oligomeric products, important for understanding its biological activity and potential applications (Grose & Bjeldanes, 1992).
Synthesis of 3-(5-Alkyl/aryl-1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones
- The efficient synthesis of 3-(1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones was achieved, adding to the repertoire of synthetic methods for creating novel heterocyclic compounds (Adib et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,3-dimethyl-2-oxoindol-1-yl)-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-13(2)9-6-4-5-7-10(9)15(11(13)16)8-14(3,19)12(17)18/h4-7,19H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMVCWNYLUTZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC(C)(C(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

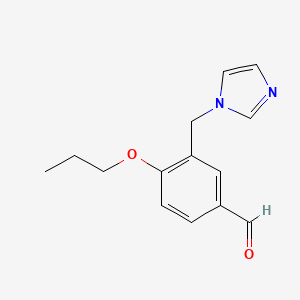
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B2588982.png)
![2-(2-methoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2588983.png)
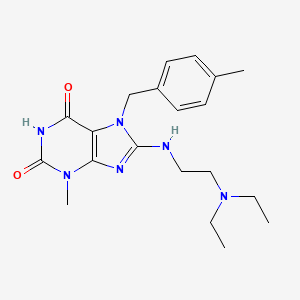
![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2588987.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2588988.png)
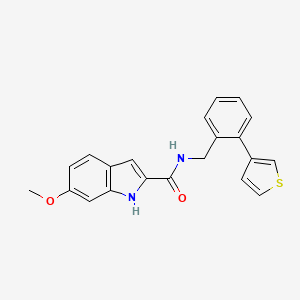



![1H-thieno[3,2-c]pyrazole-5-carboxylic acid](/img/structure/B2588997.png)
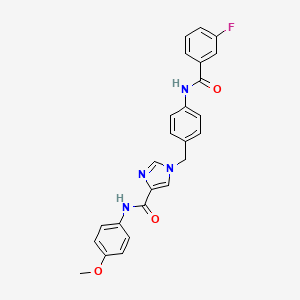
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine](/img/structure/B2589000.png)
![N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2589001.png)